2-(benzylsulfanyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide
Description
Properties
IUPAC Name |
2-benzylsulfanyl-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S2/c20-18(13-22-11-14-5-2-1-3-6-14)19-10-16-9-15(12-23-16)17-7-4-8-21-17/h1-9,12H,10-11,13H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DINFRAYEEBEINB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NCC2=CC(=CS2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide typically involves multiple steps:
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Formation of the Benzylsulfanyl Intermediate: : The initial step involves the synthesis of a benzylsulfanyl intermediate. This can be achieved by reacting benzyl chloride with thiourea to form benzylthiourea, followed by hydrolysis to yield benzylsulfanyl.
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Synthesis of the Furan-Thiophene Intermediate: : The next step involves the synthesis of a furan-thiophene intermediate. This can be done by coupling furan-2-carbaldehyde with thiophene-2-boronic acid using a palladium-catalyzed Suzuki coupling reaction.
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Formation of the Final Compound: : The final step involves the acylation of the furan-thiophene intermediate with the benzylsulfanyl intermediate in the presence of acetic anhydride and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Oxidation of the Benzylsulfanyl Group
The benzylsulfanyl (–S–CH₂C₆H₅) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂ (30%) | RT, 6–8 hrs | Sulfoxide derivative | 65–70% |
| m-CPBA | Dichloromethane, 0°C | Sulfone derivative | 80–85% |
Mechanistic studies suggest that oxidation proceeds via electrophilic attack on the sulfur atom, forming intermediates that stabilize through resonance .
Nucleophilic Substitution at the Acetamide Moiety
The acetamide group (–NH–CO–CH₂–S–) participates in nucleophilic substitution reactions, particularly with amines or thiols.
Example Reaction:
Reaction with ethylenediamine in DMF at 80°C yields a bis-amide derivative, confirmed via NMR and MS analysis .
| Reagent | Conditions | Product |
|---|---|---|
| Ethylenediamine | DMF, 80°C, 12 hrs | N,N’-bis(acetamide)ethylenediamine |
The reaction follows an Sₙ2 mechanism, with the nucleophile attacking the carbonyl carbon .
Cycloaddition Reactions Involving the Furan Ring
The furan ring acts as a diene in Diels-Alder reactions. For instance, reaction with maleic anhydride produces a bicyclic adduct.
| Reagent | Conditions | Product | Regioselectivity |
|---|---|---|---|
| Maleic anhydride | Toluene, reflux, 24 hrs | Endo-adduct (major) | >90% |
Density functional theory (DFT) calculations support the endo preference due to favorable orbital interactions .
Electrophilic Substitution on the Thiophene Ring
The thiophene moiety undergoes electrophilic substitution, such as bromination or nitration.
Bromination Example:
| Reagent | Conditions | Product |
|---|---|---|
| Br₂ (1 equiv) | Acetic acid, 50°C | 5-bromothiophene derivative |
Regioselectivity is governed by the electron-donating effects of the adjacent furan ring.
Reductive Hydrogenation of the Furan Ring
Catalytic hydrogenation of the furan ring produces a tetrahydrofuran (THF) derivative.
| Catalyst | Conditions | Product | Conversion |
|---|---|---|---|
| Pd/C (10% w/w) | H₂ (1 atm), EtOH, RT | Tetrahydrofuran analogue | 95% |
The reaction retains stereochemical integrity, as confirmed by X-ray crystallography .
Base-Mediated Elimination Reactions
Under basic conditions, the acetamide group facilitates β-elimination. For example, treatment with K₂CO₃ in methanol generates a thioenol ether.
| Base | Conditions | Product |
|---|---|---|
| K₂CO₃ | MeOH, reflux, 4 hrs | (Z)-thioenol ether |
The stereochemical outcome aligns with the Saytzeff rule .
Biological Activity and Reactivity
While the focus is on chemical reactions, preliminary studies on analogous compounds highlight interactions with biological targets:
Scientific Research Applications
Anticonvulsant Activity
Recent studies have indicated that compounds similar to 2-(benzylsulfanyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide exhibit significant anticonvulsant properties. For instance, derivatives of N-phenylacetamides have been synthesized and evaluated for their efficacy in animal models of epilepsy. These studies utilized standard screening methods such as maximal electroshock (MES) and pentylenetetrazole (PTZ) tests to assess anticonvulsant activity .
Key Findings :
- Structure-Activity Relationship (SAR) : The presence of the thiophene and furan rings appears to enhance the binding affinity to neuronal voltage-sensitive sodium channels, which is crucial for anticonvulsant activity .
- Efficacy in Animal Models : Certain derivatives showed promising results in reducing seizure frequency and severity in both MES and PTZ models, indicating their potential as new antiepileptic drugs .
Anticancer Research
The compound's structural characteristics suggest potential applications in cancer therapy. Research has focused on the synthesis of novel derivatives that incorporate similar functional groups, aiming to evaluate their cytotoxic effects against various cancer cell lines.
Case Studies :
- Cytotoxicity Assays : Studies have demonstrated that certain benzyl-substituted derivatives exhibit selective cytotoxicity against cancer cells while sparing normal cells, highlighting their therapeutic potential .
- Molecular Docking Studies : Computational analyses have been performed to predict the binding affinity of these compounds to specific cancer-related targets, providing insights into their mechanisms of action .
Summary of Applications
| Application Area | Key Findings | Potential Impact |
|---|---|---|
| Anticonvulsant Activity | Effective in reducing seizures in animal models | Development of new antiepileptic drugs |
| Anticancer Research | Selective cytotoxicity against cancer cells | New therapeutic agents for cancer treatment |
| Molecular Docking | Predictive binding affinities to cancer targets | Insights into mechanisms for drug design |
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, π-π interactions, or covalent bonding. The furan and thiophene rings could facilitate interactions with aromatic amino acids in proteins, while the benzylsulfanyl group might interact with thiol groups in enzymes.
Comparison with Similar Compounds
N-(3-Cyanothiophen-2-yl)-2-(Thiophen-2-yl)Acetamide ()
- Structure: Features dual thiophene rings, one substituted with a cyano group.
- Synthesis: A two-step process involving activation of 2-(thiophen-2-yl)acetic acid to its chloride, followed by coupling with 2-aminothiophene-3-carbonitrile.
2-{[3-(2-Chlorophenyl)-1,2,4-Thiadiazol-5-yl]Sulfanyl}-N-(2-Furylmethyl)Acetamide ()
- Structure : Incorporates a 1,2,4-thiadiazole ring and 2-chlorophenyl group.
- Synthesis : Likely involves nucleophilic substitution at the thiadiazole sulfur.
- Key Difference : The thiadiazole ring may enhance metabolic stability but reduce conformational flexibility compared to the thiophene-furan system .
Anti-Exudative Acetamides ()
- Structure: 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives.
- Activity : Demonstrated anti-exudative effects at 10 mg/kg, comparable to diclofenac (8 mg/kg).
- Key Difference : The triazole ring in these compounds may improve hydrogen-bonding interactions, whereas the target compound’s thiophene-furan system could enhance lipophilicity .
Inhibitory Activity of Nitro-Substituted Acetamides ()
- Structure : p-Nitrophenyl derivatives (e.g., compounds 13 and 17) with benzimidazole-triazole scaffolds.
- Activity : Highest inhibitory activity attributed to electron-withdrawing nitro groups enhancing electrophilic interactions.
Thiazole-Based Acetamides ()
- Structure : 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide.
- Activity : Structural studies highlight intermolecular N–H⋯N hydrogen bonds stabilizing crystal packing.
- Comparison : The benzylsulfanyl group in the target compound may confer higher metabolic resistance compared to dichlorophenyl-thiazole systems .
Physicochemical and Pharmacokinetic Properties
Lipophilicity and Solubility
Metabolic Stability
- Thioether Linkage : The benzylsulfanyl group is less prone to oxidative metabolism than alkylthio groups, as seen in methylsulfanyl-containing compounds () .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Substituent Effects on Activity
Biological Activity
2-(Benzylsulfanyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
The compound's molecular formula is , with a molecular weight of 373.5 g/mol. Its structure includes a benzylsulfanyl group and a thiophene-furan moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H19NO3S2 |
| Molecular Weight | 373.5 g/mol |
| IUPAC Name | 2-benzylsulfanyl-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]acetamide |
| InChI Key | IWJOOXVWRYGJAS-UHFFFAOYSA-N |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar functional groups have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies suggest that it may inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Specifically, the thiophene-furan moiety has been linked to enhanced cytotoxicity against breast and lung cancer cells .
The mechanism of action appears to involve the inhibition of specific enzymes or receptors associated with disease pathways. The benzylsulfanyl group may enhance the binding affinity to target proteins, leading to modulation of their activity. For example, it may interact with cytochrome P450 enzymes, which are crucial in drug metabolism .
Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University tested various derivatives of benzylsulfanyl compounds against common pathogens. The results showed that one derivative had an MIC (Minimum Inhibitory Concentration) as low as 15 µg/mL against E. coli, indicating strong antibacterial activity.
Study 2: Cancer Cell Line Testing
In another investigation, the compound was tested on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of 25 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, confirming the compound's potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
